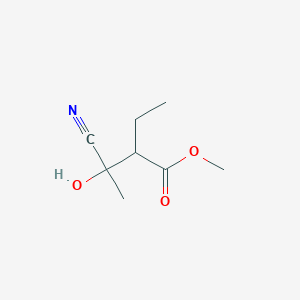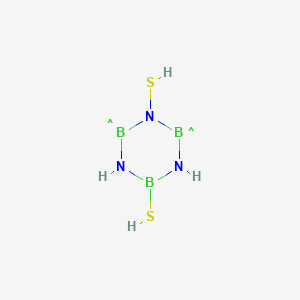
CID 71406819
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71406819, also known by its chemical name 2-(4-(4-(2-(2,6-dichlorophenylamino)-2-oxoethyl)phenyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide, is a compound of significant interest in various scientific fields. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of CID 71406819 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichloroaniline with appropriate reagents to form the dichlorophenyl intermediate.
Coupling with piperazine: The intermediate is then reacted with piperazine to form the piperazine derivative.
Acylation: The final step involves the acylation of the piperazine derivative with 2,6-dimethylphenylacetyl chloride to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
CID 71406819 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
CID 71406819 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of CID 71406819 involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
CID 71406819 can be compared with other similar compounds, such as:
2-(4-(4-(2-(2,6-dichlorophenylamino)-2-oxoethyl)phenyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
2-(4-(4-(2-(2,6-dichlorophenylamino)-2-oxoethyl)phenyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide: Another closely related compound with slight modifications in its structure.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
847930-97-6 |
|---|---|
Formule moléculaire |
B3H4N3S2 |
Poids moléculaire |
142.6 g/mol |
InChI |
InChI=1S/B3H4N3S2/c7-3-4-1-6(8)2-5-3/h4-5,7-8H |
Clé InChI |
KTVANHVGURCPSH-UHFFFAOYSA-N |
SMILES canonique |
[B]1NB(N[B]N1S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


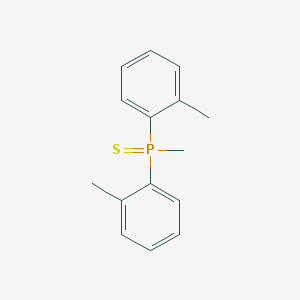
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
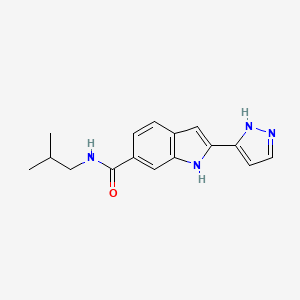
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
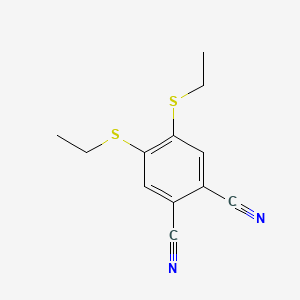
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
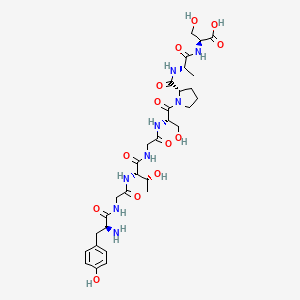
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
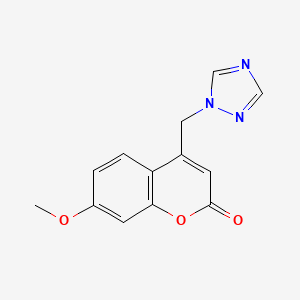
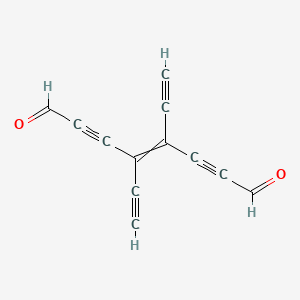
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
